5-Ethynyl-2-fluoropyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5FN2 |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
5-ethynyl-2-fluoropyridin-3-amine |
InChI |
InChI=1S/C7H5FN2/c1-2-5-3-6(9)7(8)10-4-5/h1,3-4H,9H2 |
InChI Key |
KBGNKTCZVYFYRK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(N=C1)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethynyl 2 Fluoropyridin 3 Amine and Its Key Precursors
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 5-ethynyl-2-fluoropyridin-3-amine reveals several logical disconnections. The primary disconnection involves the carbon-carbon bond between the pyridine (B92270) ring and the ethynyl (B1212043) group. This suggests a cross-coupling reaction, most commonly a Sonogashira coupling, as the final step in the synthesis. wikipedia.orglibretexts.org This approach requires a halogenated 2-fluoro-3-aminopyridine derivative and a suitable acetylene (B1199291) source.
A second key disconnection breaks the C-N bond of the amine group, suggesting its introduction at a later stage of the synthesis. However, it is often more strategic to introduce the amino group earlier and carry it through the synthetic sequence. A third disconnection can be envisioned at the C-F bond, though direct fluorination of a pre-existing aminopyridine can be challenging and may lead to issues with regioselectivity. researchgate.netmdpi.com Therefore, the most common retrosynthetic approach focuses on the ethynylation of a pre-functionalized 5-halo-2-fluoropyridin-3-amine.
Approaches to Introduce the Ethynyl Moiety
The introduction of the ethynyl group at the C5 position of the pyridine ring is a critical step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are the most prevalent methods, with alternative strategies also being explored.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne). wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
The general scheme for the Sonogashira coupling to synthesize this compound involves the reaction of a 5-halo-2-fluoropyridin-3-amine with a terminal alkyne, such as trimethylsilylacetylene. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and can be removed in situ or in a subsequent step. wikipedia.org
The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst, ligands, copper source, and reaction conditions. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The use of electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of the oxidative addition step in the catalytic cycle. libretexts.org
For instance, studies on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes have identified optimized conditions using Pd(CF₃COO)₂ as the catalyst, PPh₃ as the ligand, and CuI as an additive in DMF with Et₃N as the base. scirp.org These conditions have been shown to provide good to excellent yields of the corresponding 2-amino-3-alkynylpyridines. scirp.org Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain contexts to avoid issues associated with the copper co-catalyst. wikipedia.org
Table 1: Representative Catalytic Systems for Sonogashira Coupling
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 scirp.org |
| Pd(PPh₃)₄ | - | CuI | Amine | Various | Room Temp - 100 | Varies |
| PdCl₂(PPh₃)₂ | - | CuI | Amine | Various | Room Temp - 100 | Varies |
This table presents a selection of commonly used catalytic systems and should not be considered exhaustive.
The Sonogashira coupling is generally tolerant of a wide range of functional groups. wikipedia.org However, the reactivity of the aryl halide can influence the reaction efficiency, with the general trend being I > Br > Cl. wikipedia.org In the context of synthesizing this compound, a 5-bromo or 5-iodo-2-fluoropyridin-3-amine would be the preferred substrate.
While the Sonogashira reaction is highly versatile, limitations can arise. For example, highly electron-rich or sterically hindered aryl halides may exhibit reduced reactivity. The nature of the alkyne can also play a role, with terminal alkynes bearing bulky substituents sometimes leading to lower yields.
Alternative Alkynylation Strategies
While the Sonogashira coupling is the dominant method, other strategies for introducing an alkyne have been developed. These can be particularly useful when the Sonogashira reaction is not feasible.
One such alternative is the use of organometallic reagents. For instance, an alkynyl Grignard or alkynyl lithium reagent could potentially react with a suitable electrophilic pyridine derivative. However, these methods can be limited by the basicity of the organometallic reagent and potential side reactions.
Another approach involves the deoxygenative alkynylation of heterocyclic N-oxides. acs.orgacs.org This method allows for the direct C-2 alkynylation of pyridine N-oxides, but its applicability to the C-5 position of a 2-fluoropyridin-3-amine would require further investigation. acs.orgacs.org Additionally, copper-catalyzed C-H alkynylation using hypervalent iodine reagents has been reported for certain heterocyclic systems. nih.gov
Strategies for Fluoro-Pyridin-3-amine Core Construction
The synthesis of the 2-fluoro-3-aminopyridine core is a crucial prerequisite for the final ethynylation step. Several synthetic routes have been established for this purpose.
One common strategy involves the amination of a di- or tri-halogenated pyridine. For example, 2,3-difluoro-5-chloropyridine can be reacted with ammonia (B1221849) to selectively displace one of the fluorine atoms, followed by a reduction step to yield 2-amino-3-fluoropyridine. google.com The nucleophilic aromatic substitution of a fluorine atom is often favored over chlorine under these conditions.
Another approach starts from a more readily available aminopyridine. For instance, 2-aminopyridine (B139424) can be acetylated to protect the amino group, followed by nitration, reduction of the nitro group, a Schiemann reaction to introduce the fluorine atom, and finally deprotection to yield 2-amino-5-fluoropyridine. dissertationtopic.netresearchgate.net This multi-step sequence allows for precise control over the substitution pattern.
The construction of substituted pyridines can also be achieved through cyclization reactions. For example, rhodium-catalyzed C-H activation can be used to synthesize highly substituted pyridines from α,β-unsaturated imines and alkynes. nih.gov While not a direct route to 2-fluoro-3-aminopyridine, such methods highlight the diverse strategies available for constructing the pyridine core.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyridines. quimicaorganica.org In this type of reaction, pyridines with leaving groups at the 2 and 4-positions readily react with nucleophiles, leading to the substitution of the leaving group through an addition-elimination mechanism. quimicaorganica.org The electron-deficient nature of the pyridine ring, particularly at the ortho and para positions relative to the nitrogen atom, makes it susceptible to nucleophilic attack. youtube.com
Regioselectivity and Chemo-selectivity Considerations
The regioselectivity of SNAr reactions on polysubstituted pyridines is a critical aspect of synthesizing complex molecules. The positions ortho and para to the ring nitrogen are generally activated for nucleophilic attack. youtube.comstackexchange.com This is because the negative charge of the intermediate, known as a Meisenheimer complex, can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comyoutube.com Attack at the meta position does not allow for this stabilization, rendering it significantly less reactive. stackexchange.comyoutube.com
In di- or polyhalogenated pyridines, the inherent electronic properties of the pyridine ring often dictate the site of initial substitution. For instance, in a pyridine with leaving groups at both an ortho and a meta position, the ortho position is expected to react selectively. youtube.com However, the nature of the substituents already on the ring can significantly influence this selectivity. Electron-donating groups can alter the electronic distribution, potentially directing substitution to other positions. For example, in some 2,4-disubstituted pyrimidines, an electron-donating group at the 6-position can lead to preferential C-2 substitution. wuxiapptec.com The steric bulk of substituents can also play a role; bulky groups near a reactive site can hinder nucleophilic attack, favoring substitution at a less sterically encumbered position. researchgate.net
The choice of nucleophile and reaction conditions can also impact chemo- and regioselectivity. For instance, in the reaction of 4,5,6-trifluoropyridazin-3(2H)-one, the ratio of substitution at the 4- and 5-positions depends on the incoming nitrogen nucleophile. nih.gov
Leaving Group Effects and Reaction Conditions
In classical SNAr reactions where the initial nucleophilic addition is the rate-determining step, the typical leaving group order is F > Cl > Br > I. nih.gov This is often referred to as the "element effect." nih.gov The high reactivity of fluoride (B91410) as a leaving group is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack. youtube.com However, the rate-determining step is not always the nucleophilic addition. sci-hub.se In some cases, particularly with pyridinium (B92312) compounds, the deprotonation of the addition intermediate can be rate-limiting, leading to a different leaving group reactivity order. nih.gov
Microwave irradiation has been shown to dramatically decrease reaction times for SNAr on halopyridines compared to conventional heating. sci-hub.se The choice of solvent is also crucial and can influence both reaction rates and regioselectivity. Solvents capable of hydrogen bonding can stabilize intermediates and transition states, affecting the reaction outcome. For example, the regioselectivity of the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) can be switched by changing the solvent from dichloromethane (B109758) to DMSO. researchgate.net
Directed C-H Fluorination Methodologies
Direct C-H fluorination has emerged as a powerful tool for the synthesis of fluorinated heterocycles, offering a more atom-economical approach than methods requiring pre-functionalized starting materials. orgsyn.orgnih.gov A notable method involves the use of silver(II) fluoride (AgF2), a commercially available reagent that can selectively fluorinate a C-H bond adjacent to the nitrogen in pyridines and diazines. nih.gov These reactions are often conducted at or near ambient temperature and exhibit high site-selectivity. orgsyn.orgnih.gov
The mechanism of this fluorination is thought to be analogous to the classic Chichibabin amination reaction. pkusz.edu.cn The reaction is tolerant of a wide range of functional groups, including ketones, esters, amides, and even other halogens like chlorine and bromine, which remain intact during the fluorination process. This method provides direct access to 2-fluoropyridines, which are valuable intermediates for subsequent SNAr reactions, allowing for the introduction of various nucleophiles. orgsyn.org
Amination Reactions (e.g., Lithium Amides-Promoted Amination)
Amination of the pyridine ring can be achieved through several methods. One straightforward approach is the nucleophilic aromatic substitution of a fluoropyridine with an amine. researchgate.net Lithium amides, generated from the reaction of an amine with an organolithium reagent like n-butyllithium, have proven effective for the amination of 2-fluoropyridine (B1216828). researchgate.netnih.gov This method often proceeds under mild conditions and without the need for a transition-metal catalyst. researchgate.net Both primary and secondary lithium amides can be used to generate a variety of aminopyridines in moderate to good yields. researchgate.net
Another classical method for introducing an amino group is the Chichibabin reaction, which typically uses sodium amide (NaNH2) to directly aminate the pyridine ring at the 2-position. More recent developments have also explored the use of magnesium amides for the amination of functionalized pyridines. researchgate.net
Sequential Functionalization Approaches
The synthesis of polysubstituted pyridines like this compound often relies on a stepwise introduction of the various functional groups. This strategy allows for precise control over the final structure.
Stepwise Introduction of Substituents
A plausible synthetic strategy would involve the initial synthesis of a di- or tri-substituted pyridine precursor, followed by the introduction of the remaining functional groups. For instance, a halogenated pyridine could first undergo a nucleophilic substitution to introduce one substituent. quimicaorganica.org Subsequently, another position could be functionalized, for example, through a C-H activation/functionalization reaction or another SNAr reaction if a second leaving group is present. nih.gov
The order of introduction of the substituents is critical. For example, introducing a fluorine atom via C-H fluorination creates a 2-fluoropyridine intermediate that is primed for a subsequent SNAr reaction to introduce another group. The ethynyl group can be introduced via Sonogashira coupling of a halopyridine with a terminal alkyne. The amino group could be introduced either by direct amination or by reduction of a nitro group, which itself can be introduced via nitration. The specific sequence of these steps would be designed to manage directing group effects and potential side reactions.
Protecting Group Strategies for Amine and Ethynyl Functionalities
In the multistep synthesis of complex molecules like this compound, the judicious selection and application of protecting groups for both the amine and ethynyl functionalities are of paramount importance. nih.gov These temporary modifications prevent the functional groups from participating in unintended reactions, ensuring the desired chemical transformations occur at other sites of the molecule. libretexts.org
The primary amine on the pyridine ring is particularly susceptible to a variety of reactions, including those with alkylating agents and oxidizing agents. libretexts.org To circumvent these undesired reactions, the amine group must be protected. libretexts.org Common strategies for protecting primary amines involve their conversion into less reactive forms such as carbamates or amides. nih.govslideshare.net The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are frequently employed carbamate (B1207046) protecting groups due to their stability and the relative ease of their removal under specific conditions. nih.govresearchgate.net Acylation to form an amide is another effective method to reduce the nucleophilicity of the amine. youtube.com For instance, the formation of an acetamide (B32628) can protect the aminopyridine during subsequent coupling reactions. acs.org In some cases, cyclic imides like phthalimide (B116566) can also serve as robust protecting groups for primary amines. slideshare.net
Similarly, the acidic proton of the terminal ethynyl group can interfere with base-catalyzed reactions and must often be protected. ccspublishing.org.cnlumenlearning.com Trialkylsilyl groups are the most common and effective protecting groups for terminal alkynes. gelest.com Groups like trimethylsilyl (TMS) and triisopropylsilyl (TIPS) are frequently used. gelest.comcureffi.org The choice between different silyl (B83357) groups can be strategic, as their stability and the conditions required for their removal vary, allowing for selective deprotection if multiple protected groups are present in the molecule. gelest.com For instance, a TMS group can be cleaved under milder conditions than a TIPS group. gelest.com The introduction of polar protecting groups like (3-cyanopropyl)dimethylsilyl (CPDMS) or diphenylphosphoryl (Ph2P(O)) can facilitate the separation of products from reaction mixtures due to their increased polarity. ccspublishing.org.cn
Table 1: Protecting Groups for Amine and Ethynyl Functionalities
| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation | |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acid or base hydrolysis | |
| Phthalimide | Phthalic anhydride | Hydrazine (Ing-Manske procedure) | ||
| Ethynyl | Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Fluoride ion (e.g., TBAF), K₂CO₃/MeOH gelest.com |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | More forcing fluoride conditions than TMS gelest.com | |
| (3-Cyanopropyl)dimethylsilyl | CPDMS | (3-Cyanopropyl)dimethylsilyl chloride | Fluoride ion | |
| Diphenylphosphoryl | Ph₂P(O) | Diphenylphosphoryl chloride | Base (e.g., K₂CO₃) ccspublishing.org.cn |
Scale-Up Considerations and Process Optimization
The transition of a synthetic route for a compound like this compound from the laboratory bench to an industrial scale is a complex process that requires careful consideration of numerous factors beyond simple multiplication of reagent quantities. catsci.comlabmanager.com The primary goals of scale-up are to ensure the process is safe, robust, cost-effective, and consistently produces the target compound with the desired quality and purity. sci-hub.semt.com
A critical aspect of scaling up is a thorough understanding of the reaction thermodynamics. mt.com Exothermic reactions that are easily managed in small-scale laboratory glassware can pose significant safety risks in large reactors due to the lower surface-area-to-volume ratio, which limits efficient heat dissipation. catsci.com This can lead to "runaway reactions" if not properly controlled. catsci.com Therefore, reaction calorimetry studies are often performed to quantify heat flow and establish safe operating parameters. catsci.com
The choice of reagents and solvents also comes under scrutiny during scale-up. catsci.com Reagents that are acceptable for small-scale synthesis may be too expensive, hazardous, or generate excessive waste for large-scale production. catsci.com The principles of green chemistry, such as atom economy, are highly valued, favoring the use of lower molecular weight reagents and catalytic processes where possible. catsci.comrsc.org
Process optimization often involves a Design of Experiments (DoE) approach to systematically investigate the impact of various reaction parameters on yield and purity. sci-hub.semt.com For a key transformation like the Sonogashira coupling, which is often used to introduce the ethynyl group, factors such as catalyst loading, temperature, reaction time, and reactant concentration are critical. sci-hub.senumberanalytics.com Reducing the catalyst loading, particularly for expensive palladium catalysts, is a major economic driver. sci-hub.se However, this can sometimes lead to longer reaction times or incomplete conversion. sci-hub.se Catalyst deactivation is another common issue in Sonogashira reactions, which can be mitigated by using robust catalyst systems and ensuring a strict inert atmosphere. numberanalytics.com
Impurity profiling is another crucial component of process optimization. Identifying and controlling the formation of byproducts is essential to meet regulatory requirements for active pharmaceutical ingredients (APIs). sci-hub.se The workup and isolation procedures must be efficient in removing impurities, including residual metal catalysts from coupling reactions. sci-hub.se
Furthermore, the physical properties of the reaction mixture, such as viscosity, can change significantly upon scale-up and impact mixing and mass transfer. labmanager.com The choice of equipment and the design of the reactor and agitation system become critical for ensuring homogeneity and consistent reaction outcomes. catsci.com In some cases, transitioning from batch processing to continuous flow chemistry can offer advantages in terms of safety, consistency, and scalability. rsc.orgmit.edu
Table 2: Key Parameters for Scale-Up and Process Optimization
| Parameter | Challenge | Potential Solution |
| Reaction Temperature | Exothermic reactions can lead to safety hazards and byproduct formation. catsci.comlabmanager.com | Reaction calorimetry studies to define safe operating limits; efficient reactor cooling systems. catsci.com |
| Catalyst Loading | High catalyst cost, especially for palladium-catalyzed reactions like Sonogashira coupling. sci-hub.se | Optimization studies (e.g., DoE) to minimize catalyst concentration; use of more active catalyst systems. sci-hub.se |
| Reagent & Solvent Selection | Cost, toxicity, and waste generation of laboratory-scale reagents. catsci.com | Selection of cheaper, safer, and more environmentally benign alternatives; focus on atom economy. catsci.com |
| Impurity Profile | Formation of byproducts and removal of residual metals to meet purity specifications. sci-hub.se | Process optimization to minimize side reactions; development of robust purification methods. sci-hub.se |
| Mixing and Mass Transfer | Inefficient mixing in large reactors can lead to non-homogeneity and inconsistent results. catsci.comlabmanager.com | Proper reactor design and agitation; consideration of continuous flow processing. rsc.org |
| Reaction Time | Balancing throughput with complete conversion and minimizing byproduct formation. sci-hub.se | Optimization of reaction conditions (temperature, concentration) to achieve a timely and clean reaction. sci-hub.se |
Chemical Reactivity and Transformative Potential of 5 Ethynyl 2 Fluoropyridin 3 Amine
Reactions Involving the Ethynyl (B1212043) Moiety
The terminal alkyne, or ethynyl group, is a cornerstone of modern organic synthesis, prized for its linear geometry and the high energy of its triple bond. This functionality allows for a diverse range of reactions, from cycloadditions to metal-catalyzed cross-couplings, making it a powerful handle for molecular elaboration.
Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne of 5-Ethynyl-2-fluoropyridin-3-amine is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". masterorganicchemistry.com This reaction joins the alkyne with an organic azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.org The reaction is known for its high efficiency, mild reaction conditions (often proceeding in aqueous solutions), and exceptional functional group tolerance. wikipedia.org The Cu(I) catalyst, typically generated in situ from a Cu(II) salt, accelerates the reaction by a factor of over 10^6 compared to the uncatalyzed thermal process. acs.org The pyridine (B92270) nitrogen within the this compound backbone may even participate in catalysis, as related 2-ethynylpyridine (B158538) derivatives have been shown to promote CuAAC reactions. publish.csiro.au This transformation is widely used to link molecules for applications in drug discovery, bioconjugation, and materials science. umn.edunih.gov
Interactive Table: Examples of CuAAC Reactions with this compound
| Azide Reactant | Resulting Triazole Product | Potential Application Area |
| Benzyl Azide | 1-Benzyl-4-(3-amino-2-fluoropyridin-5-yl)-1H-1,2,3-triazole | Medicinal Chemistry |
| Azidoacetic Acid | 1-(Carboxymethyl)-4-(3-amino-2-fluoropyridin-5-yl)-1H-1,2,3-triazole | Bioconjugation Linker |
| 1-Azido-3-propanol | 1-(3-Hydroxypropyl)-4-(3-amino-2-fluoropyridin-5-yl)-1H-1,2,3-triazole | Material Science |
| Alexa Fluor 488 Azide | Fluorescently labeled pyridine derivative | Bioimaging |
Hydration, Hydrohalogenation, and Other Addition Reactions to the Triple Bond
The carbon-carbon triple bond can undergo electrophilic addition reactions. For a terminal alkyne like that in this compound, these additions follow Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the terminal carbon, and the nucleophile adds to the internal carbon attached to the pyridine ring.
Hydration : In the presence of aqueous acid and a mercury(II) salt catalyst, the alkyne can be hydrated. The initial product is an enol, which rapidly tautomerizes to the more stable ketone, yielding 1-(3-amino-2-fluoropyridin-5-yl)ethan-1-one.
Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) also follows Markovnikov's rule. With one equivalent of HX, a vinyl halide is formed. With two equivalents, a geminal dihalide is produced, where both halogen atoms are attached to the same carbon.
Oxidative and Reductive Transformations of the Alkyne
The reactivity of the ethynyl group can be harnessed through both oxidative and reductive pathways to yield different functional groups.
Oxidative Cleavage : Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond entirely. libretexts.orglibretexts.org For a terminal alkyne, this reaction yields a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal carbon. libretexts.orgmasterorganicchemistry.com Thus, oxidation of this compound would produce 3-amino-2-fluoropyridine-5-carboxylic acid.
Reduction : The alkyne can be selectively reduced to either an alkene or an alkane depending on the catalyst used. lumenlearning.comlibretexts.org
To Alkene : Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), hydrogenation can be stopped at the alkene stage. masterorganicchemistry.comlumenlearning.comlibretexts.org This syn-addition of hydrogen results in the formation of 5-vinyl-2-fluoropyridin-3-amine.
To Alkane : Complete reduction to the corresponding alkane, 5-ethyl-2-fluoropyridin-3-amine, can be achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂). libretexts.orgcommonorganicchemistry.com
Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)
The ethynyl group is an excellent participant in various cycloaddition reactions beyond the [3+2] click reaction.
[2+2+2] Cycloadditions : This powerful reaction, often catalyzed by transition metals like cobalt or nickel, involves the trimerization of three alkyne units to form a substituted benzene (B151609) ring. wikipedia.orgchemeurope.comacs.org When this compound is subjected to these conditions, it can co-cyclize with two other alkyne molecules, leading to highly complex, polysubstituted aromatic systems. The regioselectivity can be an issue with unsymmetrical alkynes, potentially leading to a mixture of 1,2,4- and 1,3,5-substituted benzene isomers. wikipedia.org
[2+2] Cycloadditions : The reaction of the terminal alkyne with an alkene, catalyzed by rhodium(I) or gold(I) complexes, can form substituted cyclobutenes. acs.orgorganic-chemistry.orgorgsyn.org This provides a direct route to four-membered ring systems that are otherwise challenging to synthesize.
Metal-Mediated and Catalyzed Reactions of the Ethyne
The terminal C-H bond of the ethynyl group is weakly acidic and can be deprotonated to form a metal acetylide, which is a potent nucleophile. This reactivity is the basis for several essential carbon-carbon bond-forming reactions. wikipedia.org
Sonogashira Coupling : This is a cornerstone cross-coupling reaction that joins the terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. organic-chemistry.org This allows for the direct connection of the this compound core to other aromatic or vinylic systems, a widely used strategy in the synthesis of complex molecules and pharmaceuticals. wikipedia.orgacs.org
Interactive Table: Sonogashira Coupling Partners for this compound
| Aryl/Vinyl Halide | Catalyst System | Coupled Product |
| Iodobenzene | Pd(PPh₃)₄ / CuI / Et₃N | 5-(Phenylethynyl)-2-fluoropyridin-3-amine |
| 4-Bromotoluene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-((4-Tolyl)ethynyl)-2-fluoropyridin-3-amine |
| Vinyl Bromide | Pd(OAc)₂ / PPh₃ / CuI / i-Pr₂NH | 5-(But-1-en-3-yn-1-yl)-2-fluoropyridin-3-amine |
| 1-Chloro-4-nitrobenzene | Pd/C / CuI / Cs₂CO₃ | 5-((4-Nitrophenyl)ethynyl)-2-fluoropyridin-3-amine |
Reactions Involving the Amino Group
The primary amino group at the C-3 position is a versatile nucleophile and a key site for derivatization. Its reactivity is influenced by the electron-withdrawing nature of the adjacent fluorine atom and the pyridine ring itself.
Acylation : The amino group readily reacts with acylating agents like acid chlorides (e.g., benzoyl chloride) or anhydrides (e.g., acetic anhydride) to form the corresponding amides. publish.csiro.auresearchgate.net These reactions typically proceed directly on the exocyclic nitrogen. publish.csiro.au This transformation is useful for installing a variety of functional groups and for protecting the amine during subsequent reaction steps.
Alkylation : N-alkylation of the amino group can be achieved using alkyl halides. However, controlling the reaction to achieve mono-alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine. nih.gov Specialized methods, such as reductive amination or the use of heterogeneous catalysts with alkylating feedstocks like alcohols or methanol (B129727), can provide better selectivity for N-monoalkylated or N,N-dialkylated products. google.comacs.org
Cyclocondensation : The 3-amino-2-fluoropyridine (B75623) structure is a precursor for the synthesis of fused heterocyclic systems. For example, it can undergo addition/cyclization reactions with activated substrates like 2H-azirines to form pyrido[2,3-b]pyrazines. researchgate.net The fluorine atom at the C-2 position can act as a leaving group in subsequent nucleophilic aromatic substitution (SNAr) steps to complete the ring fusion. researchgate.netnih.gov
Diazotization : The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). While often unstable, pyridine diazonium salts can be used in Sandmeyer-type reactions to replace the amino group with a wide range of substituents, including halogens, cyano, or hydroxyl groups, further diversifying the molecular scaffold.
Acylation, Alkylation, and Arylation of the Amine
The lone pair of electrons on the nitrogen atom of the 3-amino group allows it to readily participate in acylation, alkylation, and arylation reactions.
Acylation: The amine can be acylated using standard reagents such as acyl chlorides or anhydrides to form the corresponding amides. While specific studies on the acylation of this compound are not extensively documented in publicly available literature, the general reactivity of aminopyridines suggests that this transformation would proceed readily.
Alkylation: The N-alkylation of aminopyridines can be achieved with alkyl halides, although this reaction can sometimes lead to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. mnstate.edunih.gov The monoalkylation of aminopyridines can be favored by using a large excess of the amine or by employing alternative methods such as reductive amination. mnstate.edu A facile N-monoalkylation of aminopyridines has been reported using a carboxylic acid in the presence of sodium borohydride, offering a mild and efficient alternative.
Arylation: The introduction of aryl groups onto the amine nitrogen is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.org This reaction is a powerful tool for forming C-N bonds and is widely used in the synthesis of complex molecules. rsc.orgwikipedia.org While specific examples with this compound are not detailed in the available literature, the general applicability of the Buchwald-Hartwig reaction to a wide range of amines and aryl halides suggests its feasibility for this substrate. organic-chemistry.orgchemeurope.com
Table 1: General Reactions of the Amine Group
| Reaction Type | General Reagents | Expected Product |
|---|---|---|
| Acylation | Acyl chloride, Anhydride | N-Acyl-5-ethynyl-2-fluoropyridin-3-amine |
| Alkylation | Alkyl halide | N-Alkyl-5-ethynyl-2-fluoropyridin-3-amine |
Diazotization and Subsequent Transformations
The primary aromatic amine of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. nih.govlibretexts.org These diazonium salts are versatile intermediates that can be converted into a wide range of functional groups through subsequent reactions, most notably the Sandmeyer reaction. chemeurope.comnih.govacs.orglibretexts.org
The Sandmeyer reaction involves the displacement of the diazonium group with various nucleophiles, typically mediated by copper(I) salts. chemeurope.comnih.govacs.orglibretexts.org For instance, treatment with copper(I) chloride or copper(I) bromide would yield the corresponding 3-chloro- or 3-bromo-5-ethynyl-2-fluoropyridine. Similarly, cyanation can be achieved using copper(I) cyanide. libretexts.org Fluorination can be accomplished via the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. nih.gov
Amine-directed Reactivity and Complexation
The amino group can direct the reactivity of the pyridine ring and also act as a ligand for metal complexation. The lone pair on the amine nitrogen can coordinate to metal centers, influencing the electronic properties and reactivity of the entire molecule. 2-Aminopyridine (B139424) and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. While specific studies on the complexation of this compound are not found in the reviewed literature, its structural similarity to other aminopyridine ligands suggests its potential to form metal complexes.
Reactions Involving the Fluoro Substituent
The fluorine atom at the 2-position is a key site for nucleophilic aromatic substitution and can also be a handle for C-F bond activation.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine
The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the ethynyl group. The 2-position of pyridines is generally more susceptible to nucleophilic attack than other positions. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens.
A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluorine atom. For example, reaction with an amine would yield a 2-amino-substituted pyridine derivative. While specific examples for this compound are not detailed in the available literature, the general principles of SNAr on 2-fluoropyridines are well-established.
Table 2: General Nucleophilic Aromatic Substitution of the Fluorine Atom
| Nucleophile | General Reagents | Expected Product |
|---|---|---|
| Amine | Amine, Base | 2-(Amino)-5-ethynyl-pyridin-3-amine derivative |
| Alkoxide | Alcohol, Base | 2-(Alkoxy)-5-ethynyl-pyridin-3-amine |
C-F Bond Activation and Functionalization
In recent years, the activation of C-F bonds by transition metal complexes has emerged as a powerful tool for the synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions, for instance, can be employed to replace the fluorine atom with other functional groups. While specific studies detailing the C-F bond activation of this compound are not available, the general field of C-F activation is rapidly expanding and offers potential routes for the further functionalization of this molecule.
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is generally electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic attack.
Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Reactions such as nitration or halogenation typically require harsh conditions. The presence of the activating amino group at the 3-position would be expected to facilitate electrophilic attack, likely directing substitution to the positions ortho and para to the amine. However, the deactivating effect of the fluoro and ethynyl groups, as well as the pyridine nitrogen itself, would still make these reactions challenging.
Nucleophilic Attack: The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles. The positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are the most electrophilic and are the preferred sites of nucleophilic attack. In the case of this compound, the 2-position is already substituted with a fluorine atom, which as discussed, is prone to SNAr. The 4- and 6-positions would also be potential sites for nucleophilic attack, depending on the reaction conditions and the nature of the nucleophile.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-Acyl-5-ethynyl-2-fluoropyridin-3-amine |
| N-Alkyl-5-ethynyl-2-fluoropyridin-3-amine |
| N-Aryl-5-ethynyl-2-fluoropyridin-3-amine |
| 3-Chloro-5-ethynyl-2-fluoropyridine |
| 3-Bromo-5-ethynyl-2-fluoropyridine |
| 2-(Amino)-5-ethynyl-pyridin-3-amine |
| 2-(Alkoxy)-5-ethynyl-pyridin-3-amine |
| 2-(Thio)-5-ethynyl-pyridin-3-amine |
| Sodium nitrite |
| Alkyl halide |
| Aryl halide |
| Acyl chloride |
| Anhydride |
| Palladium |
| Copper(I) chloride |
| Copper(I) bromide |
| Copper(I) cyanide |
| Tetrafluoroborate |
| Amine |
| Alcohol |
| Thiol |
Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) on pyridine is generally sluggish compared to benzene, a consequence of the nitrogen atom's electron-withdrawing inductive effect, which deactivates the ring towards attack by electrophiles. The substituents on the this compound ring further modulate this inherent reactivity.
The amino group at the C3 position is a powerful activating group due to its ability to donate electron density to the ring via resonance. Conversely, the fluorine atom at C2 and the ethynyl group at C5 are deactivating groups, withdrawing electron density through strong inductive and moderate deactivating effects, respectively.
The directing influence of these groups determines the regioselectivity of electrophilic attack. The powerful ortho, para-directing amino group would favor substitution at the C4 and C6 positions. However, the fluorine atom also exerts a deactivating effect. The position of electrophilic attack is therefore a result of the combined electronic influences of all three substituents. Given the strong activating nature of the amino group, electrophilic substitution, if it occurs, would most likely be directed to the positions ortho and para to it, which are C4 and C6.
| Functional Group | Position | Electronic Effect | Directing Influence on Pyridine Ring |
| Amino (-NH2) | C3 | Activating (Resonance) | Ortho, Para-directing (to C2, C4, C6) |
| Fluoro (-F) | C2 | Deactivating (Inductive) | Ortho, Para-directing (to C3, C5) |
| Ethynyl (-C≡CH) | C5 | Deactivating (Inductive) | Meta-directing (to C2, C4, C6) |
This table illustrates the individual electronic effects of the substituents present in this compound.
Nucleophilic Additions to the Pyridine Nitrogen (e.g., N-oxidation)
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and react with electrophiles, most notably in N-oxidation reactions. The susceptibility of the nitrogen to oxidation is influenced by the electronic effects of the ring substituents.
Electron-donating groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity and facilitating N-oxidation. Conversely, electron-withdrawing groups decrease the electron density, making N-oxidation more difficult.
N-oxides of pyridines are valuable intermediates in synthesis. nih.gov They can be used to introduce functionality at the alpha and gamma positions of the pyridine ring. nih.gov The formation of the N-oxide activates these positions towards nucleophilic attack.
| Substituent | Position | Electronic Influence on Pyridine Nitrogen |
| Amino (-NH2) | C3 | Electron-donating (increases nucleophilicity) |
| Fluoro (-F) | C2 | Electron-withdrawing (decreases nucleophilicity) |
| Ethynyl (-C≡CH) | C5 | Electron-withdrawing (decreases nucleophilicity) |
This table summarizes the electronic influence of each substituent on the nucleophilicity of the pyridine nitrogen in this compound.
Advanced Applications in Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Building Block and Intermediate
Detailed research has not yielded specific examples of 5-Ethynyl-2-fluoropyridin-3-amine being used as a synthetic building block in the published literature. The inherent reactivity of its functional groups—the terminal alkyne (ethynyl group) is suitable for cross-coupling reactions like the Sonogashira coupling, the amino group can act as a nucleophile or be diazotized, and the fluorine atom can be a site for nucleophilic aromatic substitution—makes it a theoretically valuable synthon. However, without documented studies, any discussion of its specific applications would be speculative.
Construction of Fused Heterocyclic Systems
No specific studies were found that describe the use of this compound in the construction of fused heterocyclic systems.
Preparation of Polysubstituted Pyridine (B92270) Derivatives
There is no available literature detailing the preparation of polysubstituted pyridine derivatives starting from this compound.
Scaffold Diversification for Complex Molecular Architecture
While the molecule is well-suited for scaffold diversification, no specific examples involving this compound are documented in scientific literature.
Integration into Extended π-Systems and Conjugated Materials Research
Precursor for Optoelectronic Materials (e.g., organic semiconductors)
No data is available on the use of this compound as a precursor for optoelectronic materials.
Ligand Design in Catalysis Research
The nitrogen atom of the pyridine ring and the amino group offer potential coordination sites for metal catalysts. However, there is no published research on the design or application of ligands derived from this compound in catalysis.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the geometry and electronic characteristics of 5-Ethynyl-2-fluoropyridin-3-amine. These calculations can provide insights into bond lengths, bond angles, and the distribution of electrons within the molecule, which are crucial for understanding its stability and reactivity.
Density Functional Theory (DFT) Studies
A hypothetical DFT study on this compound would likely yield data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-F | Data not available |
| C3-N (amine) | Data not available | |
| C5-C (ethynyl) | Data not available | |
| C≡C (ethynyl) | Data not available | |
| Bond Angle | F-C2-C3 | Data not available |
| C2-C3-N (amine) | Data not available | |
| C4-C5-C (ethynyl) | Data not available | |
| Dihedral Angle | F-C2-C3-N (amine) | Data not available |
| Note: This table is illustrative and does not contain real calculated data due to the absence of specific literature. |
HOMO-LUMO Analysis and Molecular Orbital Theory
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals across the molecule. It is plausible that the HOMO would be localized on the electron-rich aminopyridine ring, while the LUMO might be distributed over the pyridine (B92270) ring and the electron-withdrawing ethynyl (B1212043) group. The specific energies of these orbitals and the resulting energy gap would be critical in predicting its behavior in chemical reactions. Studies on related pyridine derivatives have shown that substituents significantly influence the HOMO-LUMO gap.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
| Note: This table is illustrative and does not contain real calculated data due to the absence of specific literature. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals. This analysis can quantify the stabilization energies associated with donor-acceptor interactions, which represent the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions are key to understanding hyperconjugation and resonance effects.
For this compound, an NBO analysis would reveal the nature of the C-F, C-N, and C-C bonds, as well as the lone pairs on the nitrogen and fluorine atoms. It would also quantify the delocalization of the nitrogen lone pair into the pyridine ring and the interactions between the ethynyl group's π-system and the aromatic ring.
Table 3: Hypothetical NBO Analysis Data for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N (amine) | π(C2-C3) | Data not available |
| LP(1) N (pyridine) | σ(C2-C3) | Data not available |
| π(C≡C) | π*(C4-C5) | Data not available |
| Note: This table is illustrative and does not contain real calculated data due to the absence of specific literature. LP denotes a lone pair. |
Mechanistic Studies of Reactions Involving the Compound
Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify transition states and intermediates, thereby providing a detailed step-by-step description of how reactants are converted into products.
Transition State Characterization
A transition state is a high-energy structure that connects reactants and products on the reaction coordinate. Characterizing the geometry and energy of a transition state is crucial for understanding the kinetics of a reaction. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the ethynyl group, computational methods could be used to locate the transition state structures. This involves finding a stationary point on the potential energy surface with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Intermolecular Interactions and Aggregation Behavior (e.g., Crystal Packing)
The primary amine (-NH₂) group is a potent hydrogen bond donor, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors. It is anticipated that strong N-H···N hydrogen bonds would be a dominant feature in the crystal lattice, leading to the formation of chains or dimeric structures. The presence of the fluorine atom introduces the possibility of weaker C-H···F interactions, which have been shown to play a significant role in the crystal engineering of fluoroorganic compounds. researchgate.net
Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in crystal structures, would be invaluable in dissecting the relative contributions of these different forces. For instance, in a related fluorinated pyridine derivative, Hirshfeld analysis revealed that F···H/H···F interactions accounted for a significant portion of the total surface contacts, highlighting the importance of fluorine in directing the crystal packing. researchgate.net
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shifts)
Computational methods are highly effective in predicting the spectroscopic parameters of molecules like this compound, aiding in the interpretation of experimental spectra.
Vibrational Frequencies: Theoretical calculations, typically using DFT methods such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can predict the infrared (IR) and Raman spectra. These calculations provide the vibrational frequencies and their corresponding normal modes, allowing for a detailed assignment of the experimental spectral bands. For amino-substituted pyridines, characteristic vibrational modes include the symmetric and asymmetric N-H stretching vibrations, which are expected to appear around 3500 cm⁻¹. core.ac.uk The C-F stretching frequency in fluoropyridines is typically observed in the 1150-1250 cm⁻¹ region. core.ac.uk The presence of the ethynyl group would introduce a characteristic C≡C stretching vibration, the position of which can be sensitive to its electronic environment.
A table of predicted vibrational frequencies for key functional groups, based on computational studies of similar molecules, is presented below.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Asymmetric Stretch | ~3500 |
| Amino (-NH₂) | Symmetric Stretch | ~3400 |
| Ethynyl (-C≡C-) | Stretch | ~2100-2260 |
| Pyridine Ring | C=C/C=N Stretches | ~1400-1600 |
| C-F | Stretch | ~1150-1250 |
NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical calculations can help in the assignment of complex spectra and in understanding the effects of substituent groups on the electronic environment of the different nuclei. The fluorine atom and the ethynyl group, being electron-withdrawing, are expected to have a significant impact on the chemical shifts of the pyridine ring protons and carbons. Comparing the calculated shifts with experimental data can confirm the molecular structure.
Below is a table illustrating the type of data that would be generated from such computational predictions for the core pyridine ring atoms.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2 | (Value) | - |
| C3 | (Value) | - |
| C4 | (Value) | (Value) |
| C5 | (Value) | - |
| C6 | (Value) | (Value) |
It is important to note that the accuracy of these predicted spectroscopic parameters is highly dependent on the level of theory, the basis set employed, and whether solvent effects are considered in the computational model. Nevertheless, these theoretical investigations provide a fundamental framework for understanding the structure and properties of this compound.
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Ethynyl-2-fluoropyridin-3-amine.
¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to each other. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the amine (-NH₂) protons, and the acetylenic proton (-C≡CH). The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific positions on the molecule.
¹³C NMR: This would identify the number of non-equivalent carbon atoms in the molecule. Signals would be expected for the two carbons of the ethynyl (B1212043) group and the five carbons of the fluoropyridine ring. The fluorine atom would cause characteristic splitting patterns for the carbon atoms bonded to it and those in close proximity.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR would be a highly informative technique. It would show a signal corresponding to the fluorine atom on the pyridine ring, and its coupling with neighboring protons would further confirm the structure.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H | 7.0 - 8.5 | m | - |
| ¹³C | 75 - 90 (alkynyl), 110 - 160 (aromatic) | - | - |
To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the pyridine ring.
TOCSY (Total Correlation Spectroscopy): Would reveal the entire spin system of coupled protons, identifying all protons belonging to the pyridine ring system.
DEPT (Distortionless Enhancement by Polarization Transfer): Would be used to differentiate between CH, CH₂, and CH₃ groups. For this molecule, it would help in identifying the CH groups of the pyridine ring and the ethynyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₇H₅FN₂), the molecular weight is approximately 136.13 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve the loss of small molecules such as HCN, HF, or C₂H₂.
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 137.0510 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
N-H stretching: The amine group would show characteristic stretches in the region of 3300-3500 cm⁻¹.
C≡C-H stretching: The terminal alkyne would exhibit a sharp absorption band around 3300 cm⁻¹.
C≡C stretching: A weaker absorption for the carbon-carbon triple bond would be expected around 2100-2260 cm⁻¹.
C=C and C=N stretching: The aromatic pyridine ring would have characteristic absorptions in the 1400-1600 cm⁻¹ region.
C-F stretching: A strong absorption band for the carbon-fluorine bond would be present in the 1000-1400 cm⁻¹ region.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch | 3300 - 3500 |
| C≡C-H stretch | ~3300 |
| C≡C stretch | 2100 - 2260 |
| C=C, C=N stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the ethynyl-substituted fluoropyridine ring is expected to absorb UV light, showing characteristic π to π* transitions. The position of the maximum absorption (λ_max) would be indicative of the extent of conjugation.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures.
Thin-Layer Chromatography (TLC): Would be used for rapid monitoring of reaction progress and for preliminary purity checks. The retention factor (Rf) would be determined using an appropriate solvent system.
High-Performance Liquid Chromatography (HPLC): Would provide a quantitative measure of purity. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used.
Gas Chromatography (GC): Could be used if the compound is sufficiently volatile and thermally stable.
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of the molecule.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of highly functionalized pyridines such as 5-Ethynyl-2-fluoropyridin-3-amine often involves multi-step processes that may not be optimal in terms of efficiency or environmental impact. Future research should prioritize the development of more sustainable and novel synthetic pathways. This could involve:
C-H Functionalization: Exploring late-stage C-H activation techniques to introduce the ethynyl (B1212043) group directly onto a pre-functionalized 2-fluoro-3-aminopyridine core could significantly shorten synthetic sequences. acs.org
Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.
Biocatalysis: The use of enzymes for selective transformations could provide a greener alternative to conventional reagents, potentially offering high chemo- and regioselectivity under mild conditions.
Alternative Building Blocks: Research into novel cyclization strategies using different starting materials could lead to more convergent and atom-economical routes. For instance, Rh(III)-catalyzed C-H functionalization has been used to prepare multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. researchgate.net
Table 1: Comparison of Hypothetical Synthetic Strategies
| Strategy | Potential Advantages | Key Challenges |
|---|---|---|
| Late-Stage C-H Ethynylation | Reduced step count, increased overall yield. | Achieving high regioselectivity, catalyst development. |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Initial setup costs, optimization of flow parameters. |
| Enzymatic Functionalization | High selectivity, mild reaction conditions, green process. | Enzyme discovery and engineering, substrate scope. |
| Novel Cyclization Reactions | Access to diverse analogues, atom economy. | Discovery of new reaction pathways, substrate synthesis. |
Exploration of Unconventional Reactivity Patterns
The interplay of the electron-donating amine group and the electron-withdrawing fluorine atom and pyridine (B92270) ring nitrogen creates a unique electronic environment. This could give rise to unconventional reactivity that warrants investigation.
Fluorine as a Leaving Group: While typically a stable substituent, the fluorine atom in 2-fluoropyridines can undergo nucleophilic aromatic substitution (SNAr), often more readily than other halogens. acs.org Exploring the limits of this reactivity with a wide range of nucleophiles under mild conditions could be a fruitful area of research. acs.org
Alkyne Metathesis: The terminal alkyne presents an opportunity for alkyne metathesis reactions, allowing for the construction of larger, more complex molecular architectures.
Photoredox Catalysis: Investigating the behavior of the compound under photoredox conditions could unveil novel reaction pathways, such as radical additions to the pyridine ring or the alkyne.
Metal-Catalyzed Cycloadditions: Beyond standard "click chemistry," the alkyne could participate in various metal-catalyzed [2+2+2] or other cycloaddition reactions with different partners, leading to complex polycyclic systems.
Chemo- and Regioselective Functionalization Challenges
A key challenge in utilizing this compound as a building block is the ability to selectively modify one of its functional groups in the presence of others. Addressing this requires a deep understanding of the relative reactivity of each site.
Amine vs. Alkyne: Developing orthogonal protection strategies or catalyst systems that can distinguish between the nucleophilic amine and the reactive alkyne is crucial for selective derivatization.
Ring vs. Substituents: Selectively functionalizing the C-4 or C-6 positions of the pyridine ring without affecting the existing substituents is a significant hurdle. Methods for direct C-H functionalization at these positions are in high demand. acs.org
Fluorine Displacement vs. Other Reactions: Controlling reaction conditions to favor either SNAr at the C-2 position or reactions at the amine or alkyne is a non-trivial but essential task for synthetic planning. acs.org The development of protocols that allow for the selective, stepwise functionalization of polyhalogenated pyridines demonstrates that such control is achievable. nih.gov
Table 2: Reactive Sites and Functionalization Challenges
| Reactive Site | Potential Reaction | Selectivity Challenge |
|---|---|---|
| N-3 Amine | Acylation, Alkylation, Diazotization | Competition from the pyridine nitrogen and the alkyne. |
| C-5 Ethynyl | Click Chemistry, Sonogashira Coupling, Hydration | Protecting the amine and pyridine ring from participating. |
| C-2 Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Avoiding reactions at other sites, especially with strong nucleophiles. |
| C-4/C-6 Ring C-H | C-H Activation/Functionalization | Directing catalysts to the desired position over others. |
Advanced Computational Modeling for Property Prediction
Computational chemistry offers a powerful, non-empirical approach to understanding and predicting the properties of this compound, thereby guiding experimental efforts.
pKa Prediction: Calculating the pKa values of the amine and the pyridine nitrogen can provide insights into their relative nucleophilicity and behavior in different pH environments. Studies have shown that fluorination can significantly lower the pKa of nearby amine groups. nih.gov
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways for various transformations, helping to rationalize observed reactivity and predict the feasibility of new reactions. nih.gov
Spectroscopic Properties: Computational models can predict spectroscopic data (NMR, IR, UV-Vis), which aids in the characterization of the compound and its derivatives. researchgate.net
Molecular Electrostatic Potential (MEP) Maps: Generating MEP maps can visually indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction.
Integration into New Chemical Biology Probes and Tools
The terminal alkyne functionality makes this compound an ideal candidate for incorporation into chemical biology probes and tools, specifically through bioorthogonal chemistry. wikipedia.orgnih.gov This research avenue focuses on creating tools for study, not on therapeutic applications.
Click Chemistry Handle: The ethynyl group is a well-established functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). website-files.comresearchgate.net This allows for the covalent attachment of the pyridine scaffold to biomolecules that have been metabolically labeled with an azide (B81097).
Development of Fluorogenic Probes: Future work could focus on designing derivatives where the fluorescence of an attached dye is modulated upon a specific biological event. The unique electronic properties of the fluoropyridine core could be harnessed to influence the photophysical properties of such probes.
Scaffold for Target Identification: The molecule can be used as a core structure to build libraries of small molecules. By incorporating it into a known ligand, the alkyne can serve as a tag for identifying binding partners or for use in activity-based protein profiling. The use of alkyne-containing thymidine (B127349) analogs like 5-Ethynyl-2'-deoxyuridine for labeling and detecting DNA synthesis is a well-established proof of principle for this approach.
This focus on tool development allows for the study of biological processes in their native environments without implying any therapeutic outcome. website-files.comreading.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
